![molecular formula C14H19BN2O4 B3208948 3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one CAS No. 1056039-89-4](/img/structure/B3208948.png)
3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridin-2-yl group, the oxazolidin-2-one group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group would all contribute to the overall structure .Scientific Research Applications
Organic Synthesis and Drug Development
The stability, low toxicity, and high reactivity of aryl borate compounds make them valuable intermediates in organic synthesis. Specifically, boronic acid derivatives protect diols during drug synthesis. Additionally, they contribute to asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. In drug applications, boric acid compounds serve as enzyme inhibitors or specific ligand drugs. They find use in treating tumors, microbial infections, and even as anticancer agents .
Fluorescent Probes
Boronic acid compounds, including our featured molecule, can act as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These probes play a crucial role in biological and chemical assays .
Stimulus-Responsive Drug Carriers
Boronic ester bonds, prevalent in borate-based drug carriers, offer several advantages. These carriers respond to changes in pH, glucose levels, and ATP within the body. They can load anticancer drugs, insulin, and genes, releasing them based on environmental cues .
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Using density functional theory (DFT), researchers study the molecular electrostatic potential and frontier molecular orbitals of our compound. These analyses shed light on its physical and chemical properties .
Conformational Analysis
Understanding the molecule’s conformation is crucial. Conformational analysis helps elucidate its structure and behavior, impacting its reactivity and interactions .
HOMO-LUMO Energy Gap
Calculating the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies provides insights into the compound’s chemical stability .
properties
IUPAC Name |
3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)10-5-6-11(16-9-10)17-7-8-19-12(17)18/h5-6,9H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHODIFXCFWHUHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726111 | |
Record name | 3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one | |
CAS RN |
1056039-89-4 | |
Record name | 3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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